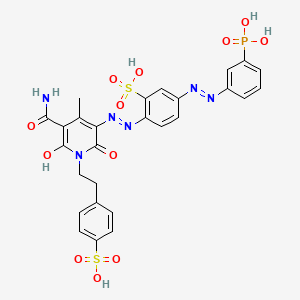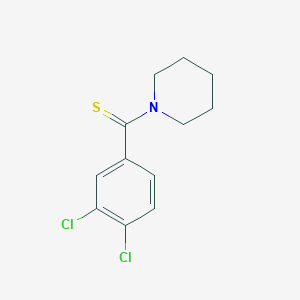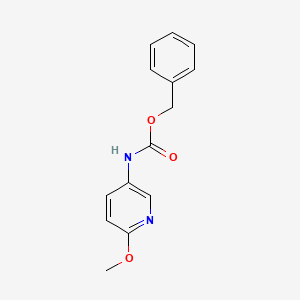![molecular formula C25H48Si3Sn B14466744 [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) CAS No. 70760-42-8](/img/structure/B14466744.png)
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) is a complex organotin compound. It features a central tin atom bonded to three ethynyl groups, each of which is further bonded to a triethylsilane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) typically involves the reaction of methylstannane with ethynyl lithium, followed by the addition of triethylsilane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
This would require stringent control of reaction conditions and purification processes to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
Major Products Formed
The major products formed from these reactions include various organotin and organosilicon compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin and organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine: Studied for its potential biological activity and use in drug delivery systems
Mecanismo De Acción
The mechanism of action of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) involves its ability to interact with various molecular targets through its ethynyl and triethylsilane groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .
Comparación Con Compuestos Similares
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can be compared with similar compounds such as:
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylgermane): Similar in structure but with germanium instead of silicon.
Triethylsilane: A simpler compound with only one silicon atom bonded to three ethyl groups.
Ethynyl lithium: A precursor used in the synthesis of the compound
Propiedades
Número CAS |
70760-42-8 |
|---|---|
Fórmula molecular |
C25H48Si3Sn |
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
triethyl-[2-[methyl-bis(2-triethylsilylethynyl)stannyl]ethynyl]silane |
InChI |
InChI=1S/3C8H15Si.CH3.Sn/c3*1-5-9(6-2,7-3)8-4;;/h3*5-7H2,1-3H3;1H3; |
Clave InChI |
VTKAIYRTGGHDEO-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#C[Sn](C)(C#C[Si](CC)(CC)CC)C#C[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)

![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)






![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)


![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)

